![molecular formula C23H22N2O2 B12515274 2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol CAS No. 651330-98-2](/img/structure/B12515274.png)
2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound consists of a propane-1,3-diol backbone with two quinolin-2-ylmethyl groups attached to the central carbon atom. This structure imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol typically involves the reaction of quinoline derivatives with a suitable diol precursor. One common method includes the use of quinoline-2-carbaldehyde and propane-1,3-diol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. The use of advanced purification techniques like recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of quinoline-2-ylmethyl alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-ylmethyl alcohol derivatives.
Substitution: Quinoline-2-ylmethyl halides or amines.
Scientific Research Applications
2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety’s ability to emit fluorescence.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functionalities.
Mechanism of Action
The mechanism of action of 2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol involves its interaction with molecular targets through the quinoline moieties. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects. The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action, particularly in coordination chemistry and catalysis.
Comparison with Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diol: Similar backbone but lacks the quinoline groups.
Quinoline-2-carbaldehyde: Contains the quinoline moiety but lacks the diol structure.
2,2-Bis[(quinolin-2-yl)methyl]butane-1,4-diol: Similar structure with a butane backbone instead of propane.
Uniqueness: 2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol is unique due to the presence of both quinoline moieties and the propane-1,3-diol backbone. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The ability to form stable metal complexes and its potential as a fluorescent probe further distinguish it from related compounds.
Properties
CAS No. |
651330-98-2 |
|---|---|
Molecular Formula |
C23H22N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2,2-bis(quinolin-2-ylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C23H22N2O2/c26-15-23(16-27,13-19-11-9-17-5-1-3-7-21(17)24-19)14-20-12-10-18-6-2-4-8-22(18)25-20/h1-12,26-27H,13-16H2 |
InChI Key |
QHXDAGLYIBGDDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(CC3=NC4=CC=CC=C4C=C3)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1E)-2-(pyrrolidin-1-yl)ethenyl]pyridine-2-carbonitrile](/img/structure/B12515191.png)
![4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol](/img/structure/B12515194.png)
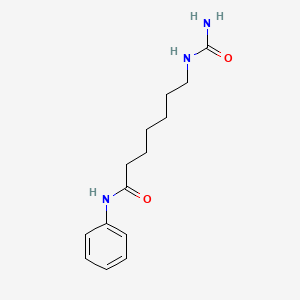
![Benzyl N-[4-chloro-3-oxo-1-(phenylsulfanyl)butan-2-YL]carbamate](/img/structure/B12515206.png)
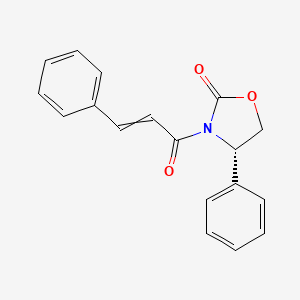
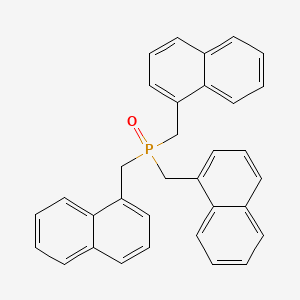

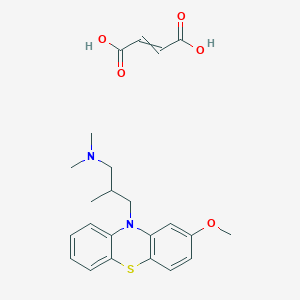
![2-(Benzo[d]oxazol-2-yl)-5-iodophenol](/img/structure/B12515245.png)
![3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid](/img/structure/B12515253.png)
![Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-](/img/structure/B12515261.png)
![7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12515280.png)
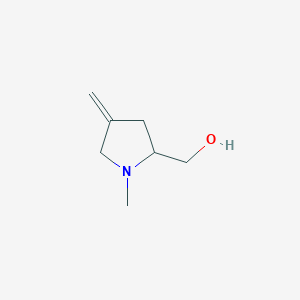
![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)
